molecular formula [13C]6H9NO6 B602657 Isosorbide-13C6 2-Nitrate CAS No. 1391051-97-0

Isosorbide-13C6 2-Nitrate

Cat. No. B602657
CAS RN: 1391051-97-0
M. Wt: 197.09
InChI Key:
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Description

Isosorbide-13C6 2-Nitrate is a labeled metabolite of Isosorbide Dinitrate, used as an antianginal . It is chemically known as (3S,3aS,6R,6aR)-6-hydroxyhexahydrofuro [3,2-b]furan-3-yl-2,3,3a,5,6,6a-13C6 nitrate . The molecular formula is 13C6H9NO6 and the molecular weight is 197.1 .


Molecular Structure Analysis

The molecular structure of Isosorbide-13C6 2-Nitrate is represented by the SMILES string: O= [N] (O [13C@@H]1 [13C@] (O [13CH2]2) ( [H]) [13C@@] (O [13CH2]1) ( [H]) [13C@@H]2O)=O .


Physical And Chemical Properties Analysis

Isosorbide-13C6 2-Nitrate is a light yellowish green solid . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Hemodynamic Effects and Activity Tolerance

Isosorbide mononitrate, a compound related to Isosorbide-13C6 2-Nitrate, has been studied for its effects on patients with heart failure and preserved ejection fraction. Research has focused on its impact on daily activity levels and quality of life. A study found that patients receiving isosorbide mononitrate were less active and did not exhibit better quality of life or submaximal exercise capacity compared to those receiving a placebo (Redfield et al., 2015).

Transmembrane Carrier Applications

Isosorbide nitrates have been explored as potential components in transmembrane carrier systems. A study aimed to develop new polyurethane structures for use as transmembrane carriers, offering improved release kinetics for isosorbide nitrates. This research presents an alternative administration of isosorbide derivatives based on a carrier with high biocompatibility and prolonged release (Borcan et al., 2020).

Analytical Methods for Quantification

Advanced methods for quantifying Isosorbide-5-Mononitrate, a derivative of Isosorbide-13C6 2-Nitrate, in human plasma have been developed. A study used high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for this purpose, demonstrating its application in bioequivalence studies (Zhou et al., 2020).

Historical Perspective and Evolution

The historical aspects of nitrate therapy, including the development and clinical use of isosorbide nitrates, have been reviewed. This includes the synthesis and usage trends of various organic nitrates over the years, highlighting their acceptance and adaptations in different formulations (Berlin, 2012).

Mechanism of Action

Isosorbide-13C6 2-Nitrate is likely to have a similar mechanism of action as Isosorbide Dinitrate. Isosorbide Dinitrate is converted to the active nitric oxide to activate guanylate cyclase. This activation increases levels of cyclic guanosine 3’,5’-monophosphate (cGMP). cGMP activates protein kinases and causes a series of phosphorylation reactions which leads to dephosphorylation of myosin light chains of smooth muscle fibers .

Future Directions

While specific future directions for Isosorbide-13C6 2-Nitrate are not available, there is ongoing research into the role of nitric oxide signaling in heart failure, which could potentially involve compounds like Isosorbide-13C6 2-Nitrate .

properties

CAS RN

1391051-97-0

Molecular Formula

[13C]6H9NO6

Molecular Weight

197.09

Purity

95% by HPLC; 98% atom 13C

Related CAS

87-33-2 (unlabelled)

synonyms

1,4:3,6-Dianhydro-D-glucitol-13C6 2-Nitrate;  6-Nitrooxyhexahydro-furo[3,2-b]furan-3-ol-13C6;  1,4:3,6-Dianhydro-D-glucitol-13C6 2-mononitrate;  Isosorbide-13C6 2-Mononitrate; 

tag

Isosorbide Impurities

Origin of Product

United States

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